3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Overview
Description
3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[333]undecane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of 4-bromophenol with a suitable boron-containing precursor. One common method involves the use of boric acid or boron trichloride as the boron source. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
Industry: Used in the production of advanced materials, including polymers and composites with enhanced properties.
Mechanism of Action
The mechanism by which 3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane exerts its effects involves interactions with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This can affect various biochemical pathways, making the compound useful in medicinal chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but contains silicon instead of boron.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane-3-one: A related compound with a ketone functional group.
Uniqueness
3-[(4-Bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with bromine are desired.
Properties
CAS No. |
1315340-66-9 |
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Molecular Formula |
C13H17BBrNO4 |
Molecular Weight |
342.00 g/mol |
IUPAC Name |
3-[(4-bromophenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H17BBrNO4/c15-11-1-3-12(4-2-11)17-10-13-9-16-5-7-18-14(20-13)19-8-6-16/h1-4,13H,5-10H2 |
InChI Key |
ZIDMWXOLIDKJBJ-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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